- Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: optoelectronic, DFT and thermal studies, European Journal of Chemistry, 2023, 14(1), 16-29

Cas no 15375-48-1 (10H-Phenothiazine,10-propyl-)

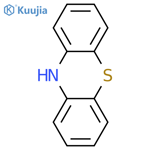

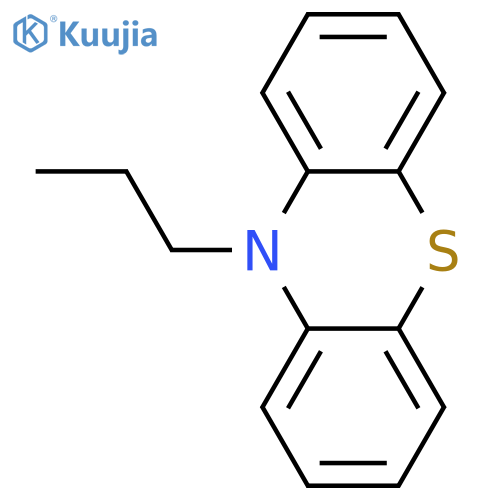

10H-Phenothiazine,10-propyl- structure

商品名:10H-Phenothiazine,10-propyl-

10H-Phenothiazine,10-propyl- 化学的及び物理的性質

名前と識別子

-

- 10H-Phenothiazine,10-propyl-

- 10-propylphenothiazine

- N-(n-Propyl)-phenothiazine

- 10-n-Propyl-phenothiazin

- 10-propyl-10H-phenothiazine

- 10-Propyl-phenothiazin

- 10-propyl-phenothiazine

- 10-Propyl-phenthiazin

- 5-N-Propylphenothiazin

- AC1L5DSO

- AC1Q2XWQ

- AC1Q7G51

- N-propylphenothiazine

- NSC14198

- NSC49371

- SureCN343282

- 10-Propyl-10H-phenothiazine (ACI)

- Phenothiazine, 10-propyl- (6CI, 7CI, 8CI)

- NSC 14198

- NSC 49371

- 15375-48-1

- AKOS024338535

- F77465

- SCHEMBL343282

- 10H-Phenothiazine, 10-propyl-

- DTXSID80279813

- NSC-14198

- NSC-49371

- CHEMBL4797915

-

- インチ: 1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3

- InChIKey: LNXZDZDPYBPHAM-UHFFFAOYSA-N

- ほほえんだ: S1C2C(=CC=CC=2)N(CCC)C2C1=CC=CC=2

計算された属性

- せいみつぶんしりょう: 241.09265

- どういたいしつりょう: 241.093

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 28.5Ų

じっけんとくせい

- 密度みつど: 1.145

- ふってん: 368.6°C at 760 mmHg

- フラッシュポイント: 176.7°C

- 屈折率: 1.629

- PSA: 3.24

- LogP: 4.76430

10H-Phenothiazine,10-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1536862-250mg |

10-Propyl-10H-phenothiazine |

15375-48-1 | 98% | 250mg |

$346.0 | 2025-02-27 | |

| Ambeed | A1536862-100mg |

10-Propyl-10H-phenothiazine |

15375-48-1 | 98% | 100mg |

$203.0 | 2025-02-27 | |

| Aaron | AR00B5OO-100mg |

N-(n-Propyl)-phenothiazine |

15375-48-1 | 98% | 100mg |

$209.00 | 2025-02-17 | |

| 1PlusChem | 1P00B5GC-100mg |

N-(n-Propyl)-phenothiazine |

15375-48-1 | 98% | 100mg |

$134.00 | 2024-06-20 |

10H-Phenothiazine,10-propyl- 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; rt; overnight, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

リファレンス

- NIR-Absorbing 1,1,4,4-Tetracyanobuta-1,3-diene- and Dicyanoquinodimethane-Functionalized Donor-Acceptor Phenothiazine Derivatives: Synthesis and Characterization, Journal of Organic Chemistry, 2023, 88(20), 14308-14322

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 0 °C; 1 h, 35 °C

リファレンス

- Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model, European Journal of Medicinal Chemistry, 2021, 209, 112842

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Synthesis, characterization and photophysical properties of π-conjugated novel phenothiazine substituted acrylonitrile D-A derivatives: Orange to red emission, Chemical Data Collections, 2020, 30, 100543

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Dimethyl sulfoxide ; 30 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; overnight, rt

リファレンス

- White hyperelectrofluorescence from solution-processable OLEDs based on phenothiazine substituted tetraphenylethylene derivatives, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(38), 13375-13388

10H-Phenothiazine,10-propyl- Raw materials

10H-Phenothiazine,10-propyl- Preparation Products

10H-Phenothiazine,10-propyl- 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

15375-48-1 (10H-Phenothiazine,10-propyl-) 関連製品

- 84-96-8(Alimemazine)

- 58-40-2(Promazine)

- 1698-80-2(Phenothiazine-10-propionitrile)

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 1286329-66-5(1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole)

- 1275442-57-3(1-(4-chloro-2-nitrophenyl)propan-2-ol)

- 2034498-54-7(N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide)

- 1261483-59-3(Ethyl 2-bromo-3-chlorophenylacetate)

- 2171263-55-9((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4-methylpentanoic acid)

- 1208405-63-3(2-(methylsulfanyl)-N-{2-(pyrimidin-2-yl)aminoethyl}pyridine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15375-48-1)10H-Phenothiazine,10-propyl-

清らかである:99%

はかる:250mg

価格 ($):206.0